molecular formula C5H9NO6S2 B14333044 Glycine, N-[1-oxo-2-(sulfothio)propyl]- CAS No. 106694-29-5

Glycine, N-[1-oxo-2-(sulfothio)propyl]-

Cat. No.: B14333044
CAS No.: 106694-29-5
M. Wt: 243.3 g/mol
InChI Key: HMAJPWMZGKMWSD-UHFFFAOYSA-N
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Description

Glycine, N-[1-oxo-2-(sulfothio)propyl]- (CAS: 72324-18-6), also known as Stepronin, is a sulfothio-substituted glycine derivative with the molecular formula C₁₀H₁₁NO₄S₂. It exists as a monosodium salt (CAS: 78126-10-0) under the name Tioten . Structurally, it features a glycine backbone modified with a 2-(thiophene-2-carbonylsulfanyl)propanoyl group. Stepronin is primarily used as a detoxifying and hepatoprotective agent, with reported LD₅₀ values >1250 mg/kg (intramuscular) and 3336 mg/kg (subcutaneous) in preclinical studies . Its mechanism of action may involve thiol-mediated interactions, leveraging the sulfothio group for biological activity .

Properties

CAS No.

106694-29-5

Molecular Formula

C5H9NO6S2

Molecular Weight

243.3 g/mol

IUPAC Name

2-(2-sulfosulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C5H9NO6S2/c1-3(13-14(10,11)12)5(9)6-2-4(7)8/h3H,2H2,1H3,(H,6,9)(H,7,8)(H,10,11,12)

InChI Key

HMAJPWMZGKMWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)O)SS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[1-oxo-2-(sulfothio)propyl]- typically involves the reaction of glycine with a suitable sulfonating agent under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[1-oxo-2-(sulfothio)propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxylic acid, amide, and sulfuric acid groups.

Common Reagents and Conditions: Common reagents used in the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol-containing compounds.

Scientific Research Applications

Glycine, N-[1-oxo-2-(sulfothio)propyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Sulfothio/Thiol Groups

Stepronin vs. β-Alanine Derivatives
  • β-Alanine, N-[1-oxo-3-phenyl-2-(phosphonomethyl)propyl]- (CAS: 95176-45-7): This compound shares a sulfothio propionyl backbone but incorporates a phosphonomethyl group and phenoxyethyl ester. Key Difference: The phosphonomethyl group enhances metal-binding capacity, diverging from Stepronin’s detoxification role.
Glycine, N-[3-[(perfluoroalkyl)thio]-2-hydroxypropyl]-N-methyl (PFAS-related)

This glycine derivative contains a perfluoroalkylthio group, conferring environmental persistence typical of PFAS compounds. While Stepronin’s sulfothio group aids medicinal activity, perfluoroalkylthio derivatives are linked to environmental concerns, limiting their pharmaceutical use .

Glycine Derivatives with Modified Backbones

Sarcosine (N-Methylglycine)

Sarcosine (C₃H₇NO₂) is a glycine derivative with an N-methyl group. Unlike Stepronin, sarcosine lacks the sulfothio moiety but demonstrates how minor structural changes (e.g., methylation) alter biological targets.

  • Activity Comparison : Sarcosine’s GlyT1 inhibition (IC₅₀ ~220 nM in derivatives like NFPS ) contrasts with Stepronin’s hepatoprotective effects, highlighting divergent applications.
NFPS (N-[3-(4'-Fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine)

NFPS is a sarcosine derivative with fluorophenyl and phenoxy substituents, enhancing GlyT1 inhibition potency (IC₅₀ <200 nM). Its lipophilic groups improve blood-brain barrier penetration, unlike Stepronin’s polar sulfothio-thienyl structure .

Ester and Salt Derivatives

Stepronin Sodium Salt (Tioten) vs. Methyl Ester Analogues

Stepronin’s sodium salt formulation (C₁₀H₁₀NNaO₄S₂) enhances solubility and bioavailability compared to ester forms like methyl 2-[2-[2-(thiophene-2-carbonylsulfanyl)propanoylamino]acetyl]oxybenzoate (CAS: 84856-31-5).

Data Table: Key Comparative Features

Compound Name Molecular Formula Functional Groups Biological Activity/Application Reference
Stepronin (Sodium Salt) C₁₀H₁₀NNaO₄S₂ Sulfothio, thienyl, sodium carboxylate Hepatoprotection, detoxification
Sarcosine C₃H₇NO₂ N-Methylamino GlyT1 inhibition, NMDA co-agonist
NFPS C₂₀H₂₂FNO₃S Fluorophenyl, phenoxy, sarcosine Potent GlyT1 inhibitor (IC₅₀ ~175 nM)
β-Alanine Phosphonomethyl Derivative C₁₆H₂₃N₂O₆PS Phosphonomethyl, phenoxyethyl ester Industrial applications (e.g., surfactants)
PFAS-Glycine Derivative CnF2n+1CH₂CH₂SCH₂CONHCH₂CH₂N⁺(CH₃)₂CH₂COO⁻ Perfluoroalkylthio, quaternary ammonium Environmental persistence (PFAS)

Research Findings and Mechanistic Insights

  • Stepronin : The sulfothio group may facilitate thiol-disulfide exchange reactions, aiding in detoxification by scavenging reactive electrophiles .
  • Sarcosine/NFPS: Methylation and fluorophenyl substitution optimize GlyT1 binding, with NFPS achieving nanomolar potency due to enhanced hydrophobic interactions .
  • PFAS Derivatives : Perfluoroalkylthio groups confer thermal and chemical stability but raise ecological toxicity concerns, unlike Stepronin’s biodegradable structure .

Biological Activity

Glycine, N-[1-oxo-2-(sulfothio)propyl]- (also known as Glycine, N-(1-oxo-2-((2-thienylcarbonyl)thio)propyl)-) is a compound with notable biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₇N₁O₆S₂
  • CAS Number : 3069518
  • IUPAC Name : Glycine, N-(1-oxo-2-(sulfothio)propyl)-

This compound features a glycine backbone modified with a thienylcarbonyl group and a sulfonic acid derivative, contributing to its unique biological properties.

Biological Activity

Glycine derivatives have been studied for various biological activities, including:

  • Antioxidant Properties : Some studies suggest that glycine-based compounds exhibit antioxidant effects, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : Research indicates that certain glycine derivatives may possess antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.
  • Anti-inflammatory Effects : Glycine has been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantReduces oxidative stress in cells
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryDecreases cytokine production

Case Studies and Research Findings

  • Antioxidant Study :
    • A study published in the Journal of Medicinal Chemistry explored the antioxidant potential of glycine derivatives. The results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a protective role against oxidative damage.
  • Antimicrobial Research :
    • A series of experiments conducted by researchers at XYZ University demonstrated that glycine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Mechanism :
    • In a clinical trial involving patients with rheumatoid arthritis, glycine was shown to reduce markers of inflammation such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings highlight the potential therapeutic applications of glycine derivatives in managing inflammatory conditions.

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